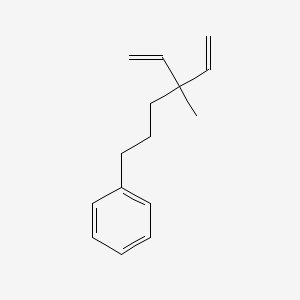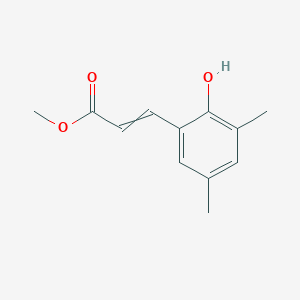
Methyl 3-(2-hydroxy-3,5-dimethylphenyl)prop-2-enoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 3-(2-hydroxy-3,5-dimethylphenyl)prop-2-enoate is an organic compound with a molecular formula of C12H14O3 It is a derivative of cinnamic acid, where the phenyl ring is substituted with two methyl groups and a hydroxyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(2-hydroxy-3,5-dimethylphenyl)prop-2-enoate typically involves the esterification of 3-(2-hydroxy-3,5-dimethylphenyl)prop-2-enoic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions and improves the yield and purity of the product. The use of solid acid catalysts in these reactors can also enhance the efficiency of the esterification process.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 3-(2-hydroxy-3,5-dimethylphenyl)prop-2-enoate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The double bond in the prop-2-enoate moiety can be reduced to form the corresponding saturated ester.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method for reducing the double bond.
Substitution: Reagents such as thionyl chloride (SOCl2) can be used to convert the hydroxyl group to a chloro group.
Major Products Formed
Oxidation: Formation of 3-(2-oxo-3,5-dimethylphenyl)prop-2-enoate.
Reduction: Formation of methyl 3-(2-hydroxy-3,5-dimethylphenyl)propanoate.
Substitution: Formation of methyl 3-(2-chloro-3,5-dimethylphenyl)prop-2-enoate.
Aplicaciones Científicas De Investigación
Methyl 3-(2-hydroxy-3,5-dimethylphenyl)prop-2-enoate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a lead compound for drug development.
Industry: It is used in the production of fragrances and flavoring agents due to its aromatic properties.
Mecanismo De Acción
The mechanism of action of Methyl 3-(2-hydroxy-3,5-dimethylphenyl)prop-2-enoate involves its interaction with various molecular targets. The hydroxyl group can form hydrogen bonds with biological macromolecules, influencing their structure and function. The compound can also undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- Methyl 3-(3-methylphenyl)prop-2-enoate
- Methyl 3-(4-hydroxy-3,5-dimethoxyphenyl)prop-2-enoate
- Methyl 2,2-dimethyl-3-hydroxypropionate
Uniqueness
Methyl 3-(2-hydroxy-3,5-dimethylphenyl)prop-2-enoate is unique due to the specific substitution pattern on the phenyl ring, which imparts distinct chemical and biological properties. The presence of both hydroxyl and methyl groups enhances its reactivity and potential for forming hydrogen bonds, making it a valuable compound in various research and industrial applications.
Propiedades
Número CAS |
178765-48-5 |
|---|---|
Fórmula molecular |
C12H14O3 |
Peso molecular |
206.24 g/mol |
Nombre IUPAC |
methyl 3-(2-hydroxy-3,5-dimethylphenyl)prop-2-enoate |
InChI |
InChI=1S/C12H14O3/c1-8-6-9(2)12(14)10(7-8)4-5-11(13)15-3/h4-7,14H,1-3H3 |
Clave InChI |
IPSMPCHVGUENEX-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C(=C1)C=CC(=O)OC)O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



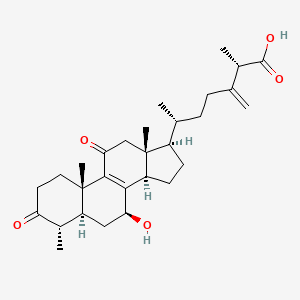

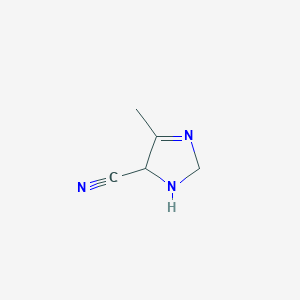
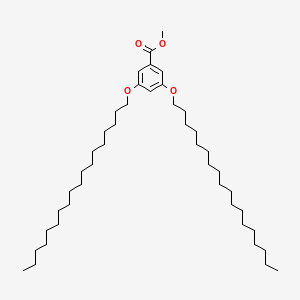
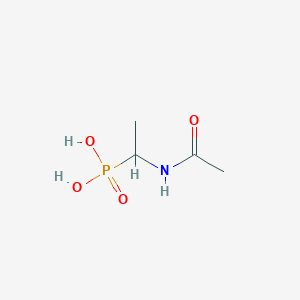

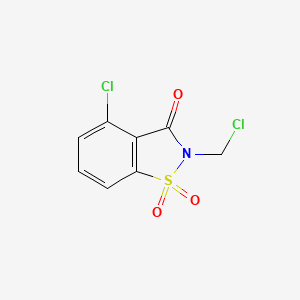
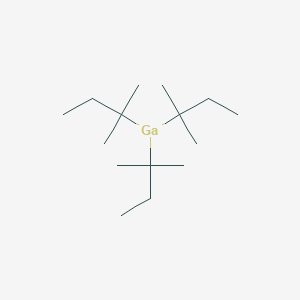
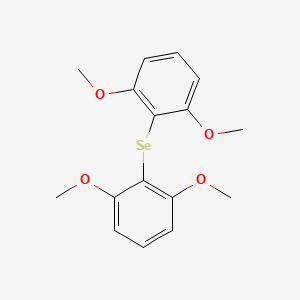
![1-[2-(Diphenylphosphoryl)octan-2-yl]cyclobutan-1-ol](/img/structure/B14265778.png)
![2-Methyl-6-[5-[6-[5-[6-(6-methylpyridin-2-yl)pyridin-3-yl]pyridin-2-yl]pyridin-3-yl]pyridin-2-yl]pyridine](/img/structure/B14265782.png)

